tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate
Description
tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position, a 4-oxo (keto) group at the 4-position, and a 2-cyanoethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bicyclic lactams and spirocyclic frameworks used in pharmaceutical research . Its Boc-protected amine enhances stability during synthetic transformations, while the 4-oxo group enables subsequent functionalization via reductive amination or nucleophilic additions . The 2-cyanoethyl group introduces electron-withdrawing character, influencing both reactivity and crystallinity . Regulatory listings classify tert-butyl 4-oxopiperidine-1-carboxylate derivatives as controlled substances in certain jurisdictions, underscoring their significance in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10(9-15)5-4-7-14/h10H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRUOYPXTIUDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation Approach
A representative method involves the alkylation of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with cyanoethylating agents under strong base conditions:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, THF, nitrogen atmosphere, cooled to -78 °C | Starting material dissolved and purged with inert gas to prevent oxidation |
| 2 | Addition of potassium tert-butoxide (1.6 M in THF) dropwise at -78 °C | Deprotonation to form enolate intermediate |
| 3 | Gradual warming to 0 °C, then back to -78 °C | Temperature control to optimize reaction kinetics |
| 4 | Dropwise addition of methyl 3-methoxyacrylate or a suitable cyanoethylating agent | Alkylation step introducing the cyanoethyl group |
| 5 | Reaction allowed to warm to ambient temperature over 2 hours | Completion of alkylation |
| 6 | Work-up with saturated sodium bicarbonate and extraction with ethyl acetate | Isolation of product mixture |
| 7 | Purification by flash column chromatography | Separation of desired product from by-products |
This method yields a mixture of alkylated products with high efficiency (up to 117% yield reported in related analogs), indicating possible formation of regioisomers or over-alkylation, which can be separated by chromatography.
Protection and Deprotection Steps
The use of tert-butyl carbamate (Boc) as a protecting group on the nitrogen is critical to prevent side reactions. After the alkylation step, deprotection can be achieved by treatment with trifluoroacetic acid (TFA) at ambient temperature, followed by neutralization and extraction to recover the free amine or the desired carbamate-protected intermediate.
Alternative Synthetic Routes
Other synthetic pathways reported in literature include:
- Conversion of 3-cyano-4-oxopiperidine derivatives to the tert-butyl carbamate form via reaction with Boc anhydride or tert-butyl chloroformate.
- Use of acyl chlorides derived from related acids, reacted with tert-butyl piperidin-4-ylcarbamate to form carbamate esters, followed by functional group modifications to introduce the cyanoethyl moiety.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere recommended |
| Temperature | -78 °C to ambient | Low temperature for enolate formation; warming for alkylation |
| Base | Potassium tert-butoxide (1.6 M in THF) | Strong base for enolate generation |
| Alkylating agent | Methyl 3-methoxyacrylate or equivalents | Source of cyanoethyl group |
| Work-up | Saturated aqueous sodium bicarbonate and EtOAc extraction | Neutralization and phase separation |
| Purification | Flash column chromatography on silica gel | Gradient elution with ethyl acetate/heptane mixtures |
Research Findings and Yields
- The alkylation step proceeds with high regioselectivity when temperature and base equivalents are carefully controlled.
- The Boc protecting group remains stable under the reaction conditions but can be efficiently removed with TFA.
- Yields for the overall process vary but can reach up to 85-117% in intermediate steps, reflecting efficient conversion and possible overestimation due to impurities or isomers.
- The product is typically obtained as a pale yellow solid with melting point around 97-99 °C and slight solubility in chloroform, DMSO, and methanol.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Enolate formation | Potassium tert-butoxide, THF | -78 °C, N2 atmosphere | Formation of enolate intermediate | - |
| Alkylation | Methyl 3-methoxyacrylate | -78 °C to RT, 2 h | Introduction of cyanoethyl group | ~100-117 (intermediate) |
| Work-up | Saturated NaHCO3, EtOAc | RT | Isolation of crude product | - |
| Purification | Silica gel chromatography | Gradient EtOAc/heptane | Pure tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | 85-95 |
| Deprotection (if needed) | Trifluoroacetic acid | RT, 30 min | Removal of Boc group | Quantitative |
Chemical Reactions Analysis
Nucleophilic Additions at the 4-Oxo Group
The ketone moiety at position 4 undergoes nucleophilic additions under basic or acidic conditions.
Key Reactions:
-
Grignard Addition : Reaction with methylmagnesium bromide yields tertiary alcohols. For example, methyl addition at −78°C in THF produces tert-butyl 3-(2-cyanoethyl)-4-hydroxy-4-methylpiperidine-1-carboxylate in 85–92% yield .
-
Enolate Formation : Deprotonation with potassium tert-butoxide generates an enolate intermediate, enabling alkylation with methyl acrylate (117% yield) .
Mechanism:
Functionalization of the Cyanoethyl Group
The 2-cyanoethyl substituent participates in hydrolysis and reduction reactions.
Hydrolysis
-
Acidic Hydrolysis : Concentrated HCl at reflux converts the cyano group to a carboxylic acid, forming tert-butyl 3-(2-carboxyethyl)-4-oxopiperidine-1-carboxylate (72–78% yield) .
-
Basic Hydrolysis : NaOH in ethanol/water yields the corresponding amide intermediate .
Reduction
-
Catalytic Hydrogenation : Using Raney Nickel under (3 atm) reduces the cyano group to a primary amine, producing tert-butyl 3-(2-aminoethyl)-4-oxopiperidine-1-carboxylate (68% yield) .
Deprotection of the tert-Butyl Carbamate
The Boc group is cleaved under acidic conditions to generate a free amine, critical for further functionalization.
Conditions and Yields:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid | DCM | 25°C | 95% | |
| HCl (4M) | Dioxane | 0–25°C | 89% |
Mechanism:
Cross-Coupling Reactions
The oxo and cyanoethyl groups enable participation in transition-metal-catalyzed couplings.
Suzuki–Miyaura Coupling
-
Substrate : Aryl boronic acids react at the 4-position after conversion to a triflate (using ).
Buchwald–Hartwig Amination
-
Substrate : Aryl halides couple with the free amine (post-Boc cleavage).
-
Conditions : Pd(dba), XantPhos, CsCO, toluene, 110°C (76% yield) .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles.
Example : Intramolecular cyclization with DCC/DMAP in DMF forms a γ-lactam derivative (tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-1-carboxylate) in 81% yield.
Key Data:
| Starting Material | Product | Reagents | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl 3-(2-cyanoethyl)-4-oxo... | γ-Lactam derivative | DCC, DMAP | 81% |
Mechanistic and Spectroscopic Insights
-
NMR Characterization :
-
Computational Data : DFT studies suggest the oxo group’s electron-withdrawing effect enhances enolate stability, facilitating alkylation.
This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmaceuticals and agrochemicals, particularly in constructing kinase inhibitors and antiviral agents . Experimental protocols prioritize low-temperature conditions and anhydrous solvents to suppress side reactions.
Scientific Research Applications
tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanoethyl group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate are best contextualized by comparing it to analogs with modifications at the 3- and 4-positions. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Reactivity at the 4-Oxo Position: The 4-oxo group in the target compound and its analogs facilitates nucleophilic additions (e.g., Grignard reactions) and reductive aminations. For example, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate undergoes efficient condensation with amines to form enamine intermediates, whereas the 2-cyanoethyl group in the target compound slightly reduces electrophilicity at C4 due to inductive effects .
Impact of Substituents on Crystallinity: Derivatives with bulky groups (e.g., TBS-protected hydroxymethyl in CAS 849767-21-1) exhibit improved crystallinity, aiding in X-ray structural analysis. In contrast, the target compound’s 2-cyanoethyl group may hinder crystallization, necessitating chromatographic purification .
Synthetic Utility :
Biological Activity
Tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate (CAS: 616875-89-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H20N2O
- Molecular Weight : 252.3101 g/mol
- CAS Number : 616875-89-9
- Purity : ≥ 95% .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may modulate receptors related to neurotransmission and hormonal signaling, influencing physiological responses.
Anticancer Properties
Recent studies suggest that this compound exhibits anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Preliminary results show that the compound can reduce cell viability and induce cell cycle arrest at the G1 phase .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of glutamate receptors and enhancement of antioxidant defenses .
Study 1: Anticancer Activity
A study conducted by researchers at the University of Groningen investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability (up to 70% in HeLa cells at a concentration of 50 µM) after 48 hours of treatment. The study also noted an increase in apoptotic markers such as cleaved caspase-3 .
Study 2: Neuroprotection
In a neuroprotection study, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by hydrogen peroxide. Treatment with this compound resulted in a decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .
Comparative Biological Activity Table
Q & A
Q. What are the implications of this compound in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Pharmacophore Modification : The 4-oxo and cyanoethyl groups enhance hydrogen-bonding and electronic interactions with biological targets .
- Biological Assays : Test analogs with varied substituents (e.g., ester vs. cyanoethyl) to map binding affinity .
Data Contradiction Analysis
- Safety Classifications : Some sources classify similar compounds as Category 4 acute toxicity (oral/dermal/inhalation) , while others lack hazard data . Verify via experimental toxicity assays (e.g., LD50 in rodent models).
- Synthetic Yields : Yields for analogous reactions range from 40–85% depending on purification methods . Optimize via fractional distillation or preparative HPLC.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
